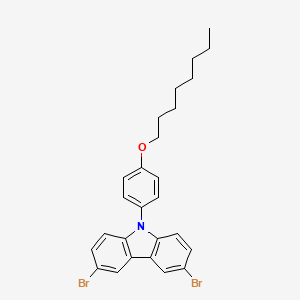

3,6-Dibromo-9-(4-octoxyphenyl)carbazole

説明

特性

IUPAC Name |

3,6-dibromo-9-(4-octoxyphenyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27Br2NO/c1-2-3-4-5-6-7-16-30-22-12-10-21(11-13-22)29-25-14-8-19(27)17-23(25)24-18-20(28)9-15-26(24)29/h8-15,17-18H,2-7,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHKYODAUSDAEKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30847122 | |

| Record name | 3,6-Dibromo-9-[4-(octyloxy)phenyl]-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30847122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917773-26-3 | |

| Record name | 3,6-Dibromo-9-[4-(octyloxy)phenyl]-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30847122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dibromo-9-(4-n-octyloxyphenyl)-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Structural and Physicochemical Properties

3,6-Dibromo-9-(4-octoxyphenyl)carbazole features a carbazole core substituted with bromine atoms at the 3- and 6-positions and a 4-octoxyphenyl group at the 9-position. The octyloxy chain (C₈H₁₇O) introduces hydrophobicity, while the bromine atoms enhance electronic conjugation. Key physicochemical properties include:

- Melting Point : 76–80°C

- Purity : >98% (HPLC)

- Solubility : Soluble in organic solvents like dichloromethane and tetrahydrofuran, but insoluble in water.

The compound’s stability under ambient conditions makes it suitable for long-term storage in cool, dark environments.

Synthetic Routes

Bromination of the Carbazole Core

The synthesis typically begins with the bromination of 9-(4-octoxyphenyl)carbazole. Direct bromination using bromine (Br₂) in dichloromethane at 0–25°C selectively introduces bromine atoms at the 3- and 6-positions due to the electron-donating effect of the octyloxy group. Alternative brominating agents like N-bromosuccinimide (NBS) in dimethylformamide (DMF) have also been employed, yielding 3,6-dibromocarbazole derivatives with >90% efficiency.

Mechanistic Insights:

Bromination proceeds via electrophilic aromatic substitution, where the octyloxy group directs bromine to the para and meta positions relative to the nitrogen atom. The reaction is quenched with aqueous sodium thiosulfate to remove excess bromine.

Introduction of the 4-Octoxyphenyl Group

The 4-octoxyphenyl moiety is introduced through a palladium-catalyzed Ullmann coupling or Suzuki-Miyaura cross-coupling.

Ullmann Coupling:

9H-carbazole is reacted with 4-octyloxyiodobenzene in the presence of copper(I) iodide and 1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 110°C. This method achieves moderate yields (60–70%) but requires stringent anhydrous conditions.

Suzuki-Miyaura Cross-Coupling:

A more efficient approach involves coupling 3,6-dibromo-9H-carbazole with 4-octoxyphenylboronic acid using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as a catalyst. The reaction is conducted in a 1,4-dioxane/water mixture with sodium carbonate (Na₂CO₃) as a base, yielding the target compound in 85–90% efficiency.

$$

\text{3,6-Dibromo-9H-carbazole} + \text{4-Octoxyphenylboronic Acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{this compound}

$$

Alternative Pathways

Direct Functionalization of Pre-Brominated Intermediates:

An optimized route starts with 3,6-dibromocarbazole, which undergoes nucleophilic aromatic substitution with 4-octyloxyphenol in the presence of potassium tert-butoxide (t-BuOK) and 18-crown-6 ether. This one-pot method simplifies purification but requires elevated temperatures (120°C) and yields 75–80% product.

Optimization of Reaction Conditions

Catalyst Selection

Palladium catalysts outperform copper-based systems in cross-coupling reactions. Pd(PPh₃)₄ enables milder conditions (80°C vs. 110°C for CuI) and higher yields.

化学反応の分析

Types of Reactions

3,6-Dibromo-9-(4-octoxyphenyl)carbazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms at the 3 and 6 positions can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the electronic properties of the carbazole core.

Coupling Reactions: The octoxyphenyl group can participate in further coupling reactions to form more complex structures

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce quinone derivatives .

科学的研究の応用

Chemical Structure and Synthesis

The molecular formula of 3,6-Dibromo-9-(4-octoxyphenyl)carbazole is . The compound features a carbazole core with two bromine substituents at the 3 and 6 positions and an octoxyphenyl group at the 9 position.

Organic Electronics

This compound is primarily used in the field of organic electronics :

- Organic Light Emitting Diodes (OLEDs) : It serves as a luminescent material due to its ability to absorb and emit light efficiently.

- Organic Photovoltaics (OPVs) : The compound's electronic properties make it suitable for use in solar cells, enhancing light absorption and energy conversion efficiency.

- Organic Field-Effect Transistors (OFETs) : Its semiconducting properties are leveraged in the development of OFETs, contributing to advancements in flexible electronics.

Material Science

The compound is investigated for its potential in creating new materials with unique electronic and optical properties. Its structure allows for modifications that can tailor its properties for specific applications, such as:

- Host Materials for Phosphorescent OLEDs : Research has shown that derivatives of this compound can act as effective host materials in phosphorescent OLEDs, enhancing device performance .

Biological Studies

Due to its fluorescent properties, this compound is utilized in biological studies:

- Imaging and Sensing Applications : Its ability to fluoresce makes it valuable in imaging techniques for biological systems, allowing researchers to track cellular processes or detect specific biomolecules.

Case Studies

- OLED Development : A study demonstrated that incorporating this compound into OLED structures significantly improved light emission efficiency and stability compared to devices using traditional materials .

- Photovoltaic Cells : Research indicated that solar cells utilizing this compound exhibited higher power conversion efficiencies due to better light absorption characteristics compared to standard photovoltaic materials.

- Biological Imaging : A case study highlighted the use of this compound in live-cell imaging where it effectively labeled specific cellular components without toxicity, showcasing its potential in biomedical research .

作用機序

The mechanism by which 3,6-Dibromo-9-(4-octoxyphenyl)carbazole exerts its effects is primarily related to its electronic structure. The presence of bromine atoms and the octoxyphenyl group influences the compound’s electron distribution, enhancing its ability to participate in electronic transitions. This makes it an effective material for use in optoelectronic devices, where it can facilitate charge transport and light emission. The molecular targets and pathways involved include interactions with other organic molecules and the formation of charge-transfer complexes .

類似化合物との比較

3,6-Dibromo-9-(4-methoxyphenyl)carbazole

- Synthesis : Prepared via bromination of 9-(4-methoxyphenyl)carbazole using N-bromosuccinimide (NBS) in DMF .

- Key Features : Methoxy group improves solubility compared to unsubstituted carbazole but offers less steric hindrance than octoxy.

- Applications : Intermediate for Suzuki coupling reactions to synthesize conjugated polymers for organic electronics .

3,6-Dibromo-9-(4-bromophenyl)carbazole

- Synthesis : Bromination of 9-(4-bromophenyl)carbazole, followed by N-alkylation .

- Key Features : Additional bromine at the para position of the phenyl ring enhances electron deficiency, improving charge transport in organic semiconductors .

- Applications : Host material in phosphorescent OLEDs due to high triplet energy levels .

3,6-Dibromo-9-(4-chlorobenzyl)-9H-carbazole

3,6-Dibromo-9-(2-ethylhexyl)carbazole

- Synthesis : Alkylation of 3,6-dibromocarbazole with 2-ethylhexyl bromide .

- Key Features: Branched alkyl chain enhances solubility in non-polar solvents (e.g., hexane, toluene) .

- Applications : Used in organic field-effect transistors (OFETs) due to balanced hole/electron mobility .

Structural and Electronic Comparisons

Table 1: Comparative Properties of Carbazole Derivatives

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups (Br, Cl) : Enhance charge transport but reduce solubility.

- Alkoxy Chains (Octoxy, Methoxy) : Improve solubility and processability. Octoxy provides superior solubility due to its longer alkyl chain .

- Branched Alkyl Groups (2-ethylhexyl) : Optimize solubility without significantly disrupting π-stacking .

Dihedral Angles :

- Smaller angles (e.g., 58.3° in methoxy derivatives) favor π-conjugation, enhancing charge mobility .

- Larger angles (>70°) in bromophenyl derivatives reduce conjugation but improve thermal stability .

Thermal Stability :

- Halogenated derivatives (Br, Cl) exhibit higher melting points (>240°C) due to strong intermolecular halogen bonding .

生物活性

3,6-Dibromo-9-(4-octoxyphenyl)carbazole is a compound belonging to the carbazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antioxidative, and potential antitumor properties based on various research findings.

Chemical Structure and Properties

The compound this compound has the following chemical formula:

- Molecular Formula : CHBrN

- Molecular Weight : 404.19 g/mol

The structure features a carbazole core substituted with bromine atoms at positions 3 and 6, and a phenyl group with an octoxy substituent at position 9. This configuration is believed to influence its biological activity significantly.

Antimicrobial Activity

Recent studies have demonstrated that carbazole derivatives exhibit notable antimicrobial properties. For instance:

- Antibacterial Activity : Research indicates that several carbazole derivatives, including those similar to this compound, have shown effectiveness against Gram-positive and Gram-negative bacteria. In particular, compounds with bromine substitutions have been noted for their enhanced antibacterial activity against Escherichia coli and Bacillus subtilis .

Table 1: Antibacterial Activity of Carbazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Cyano-9H-carbazole | Bacillus subtilis | 31.25 µg/ml |

| 3,6-Dibromo-9H-carbazole | Escherichia coli | 62.5 µg/ml |

| 3-Iodo-9H-carbazole | Bacillus subtilis | 31.25 µg/ml |

Antioxidative Activity

The antioxidative properties of carbazole derivatives have also been investigated. The antioxidant capacity is typically assessed using methods such as the DPPH radical scavenging assay and ferric reducing antioxidant power (FRAP). While many derivatives show weak antioxidative activity, some studies suggest that the introduction of specific substituents can enhance these properties .

Antitumor Potential

Carbazole derivatives are being explored for their antitumor effects. For example:

- Inhibition of Cancer Cell Lines : Certain N-substituted carbazoles have demonstrated significant cytotoxicity against various cancer cell lines, including lung carcinoma (A549) and colon carcinoma (HCT116). The IC values for these compounds indicate their potential as therapeutic agents .

Table 2: Antitumor Activity of Selected Carbazole Derivatives

| Compound | Cancer Cell Line | IC (µg/ml) |

|---|---|---|

| N-Ethyl-carbazole | A549 | 5.9 |

| N-Alkyl-carbazole | HCT116 | 0.37 |

Case Studies

- Case Study on Antimicrobial Activity : A study evaluated the antibacterial activities of various carbazole derivatives against E. coli and B. subtilis. The results indicated that compounds with bromine substitutions exhibited superior antibacterial properties compared to standard antibiotics like amoxicillin .

- Case Study on Antitumor Activity : Another research focused on the synthesis of N-substituted carbazoles and their effects on cancer cell proliferation. The study highlighted that certain derivatives were effective inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Q & A

Q. How can I optimize the synthesis of 3,6-Dibromo-9-(4-octoxyphenyl)carbazole to improve yield and purity?

Methodological Answer: The synthesis typically involves sequential bromination and alkylation. For bromination, use N-bromosuccinimide (NBS) in DMF under controlled stoichiometry (e.g., 4 equivalents of NBS) to ensure selective substitution at the 3,6-positions . Alkylation of the carbazole nitrogen with 4-octoxyphenyl groups can be achieved via nucleophilic substitution using potassium carbonate as a base in polar aprotic solvents (e.g., DMSO or DMF). Purification via column chromatography (hexanes/ethyl acetate gradients) or recrystallization from ethanol is critical to isolate high-purity products (>98%) .

Q. What analytical techniques are most reliable for characterizing structural ambiguities in brominated carbazole derivatives?

Methodological Answer: Combine ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting and coupling constants) with X-ray crystallography to resolve stereochemical uncertainties, particularly for bulky substituents like octoxyphenyl groups . For bromine content verification, elemental analysis or high-resolution mass spectrometry (HRMS) is essential. Discrepancies in melting points or solubility (e.g., due to alkyl chain length variations) should be cross-validated with differential scanning calorimetry (DSC) .

Q. How do bromine substituents influence the solubility and reactivity of carbazole derivatives in polymerization reactions?

Methodological Answer: Bromine at the 3,6-positions enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki or Ullmann couplings) for polymer backbone formation . However, bromine’s electron-withdrawing effect reduces solubility in nonpolar solvents. To mitigate this, introduce alkoxy chains (e.g., octoxyphenyl) at the 9-position, which improve solubility in THF or chloroform while maintaining reactivity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported thermal stability data for carbazole-based polymers?

Methodological Answer: Contradictions often arise from varying substituent effects (e.g., alkyl vs. aryl groups) or polymerization methods. For example, poly(3,6-carbazole) derivatives with alkyl chains exhibit higher thermal stability (decomposition >300°C) compared to aryl-substituted analogs due to reduced π-π stacking . Use thermogravimetric analysis (TGA) under inert atmospheres with controlled heating rates (5–10°C/min) to standardize comparisons. Cross-reference with dynamic mechanical analysis (DMA) to assess glass transition temperatures (Tg) and phase behavior .

Q. How can I design carbazole monomers to enhance charge transport in organic semiconductors?

Methodological Answer: Incorporate electron-deficient moieties (e.g., bromine) at 3,6-positions to lower the LUMO energy, improving electron transport . Pair with alkoxy side chains (e.g., octoxyphenyl) to balance solubility and film-forming properties. For hole transport, use triphenylamine or fluorene units via Suzuki coupling to extend conjugation . Electrochemical characterization (cyclic voltammetry) is critical to map HOMO/LUMO levels and predict charge injection barriers .

Q. What initiators are optimal for cationic ring-opening polymerization of carbazole-containing epoxy monomers?

Methodological Answer: Triphenylcarbenium salts (e.g., triphenylcarbenium pentachlorostannate) are effective thermal and photolatent initiators. For photopolymerization, use UV irradiation (λ = 365 nm) to activate the initiator, achieving >90% monomer conversion within 60 minutes . Monitor reaction kinetics via microcalorimetry to optimize initiator concentration (typically 1–3 mol%) and avoid premature termination .

Q. How do substituents at the 9-position affect the optoelectronic properties of carbazole derivatives?

Methodological Answer: Bulky aryl groups (e.g., 4-octoxyphenyl) at the 9-position disrupt aggregation, reducing excimer formation and enhancing photoluminescence quantum yield (PLQY) . For OLED host materials , substitute with electron-donating groups (e.g., methoxy) to raise triplet energy levels (>2.8 eV), preventing energy back-transfer from dopants . Use time-resolved fluorescence spectroscopy to quantify excited-state lifetimes and assess host-guest compatibility .

Q. What safety protocols are critical for handling brominated carbazoles in laboratory settings?

Methodological Answer: Brominated carbazoles are acute toxins (Oral LD50 < 300 mg/kg) and require gloves (nitrile) , respirators (EN 143 P3) , and fume hoods during synthesis . For spill management, use activated carbon or vermiculite to absorb residues, followed by neutralization with sodium thiosulfate. Store products in amber glass under inert gas (argon) to prevent photodegradation .

Data Contradiction Analysis

Q. Why do some studies report conflicting electrochemical stability for poly(3,6-carbazole) derivatives?

Resolution Strategy: Discrepancies often stem from side-chain architecture. For instance, alkylated derivatives exhibit reversible oxidation peaks in cyclic voltammetry, while aryl-substituted analogs show irreversible oxidation due to radical cation instability . Perform density functional theory (DFT) calculations to correlate substituent electron-donating/withdrawing effects with redox behavior. Validate with in-situ spectroelectrochemistry to monitor intermediate species .

Q. How can I reconcile divergent NMR spectral data for carbazole derivatives with similar substituents?

Resolution Strategy: Use deuterated solvents (e.g., CDCl₃) and standardized acquisition parameters (e.g., 300 MHz, 25°C) to minimize solvent/shielding artifacts . For overlapping peaks, employ 2D NMR (COSY, HSQC) to resolve coupling networks. Cross-check with computational NMR prediction tools (e.g., ACD/Labs) to assign ambiguous signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。